![molecular formula C19H19F3N2O B5729382 1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine
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Overview
Description
“1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine” is a chemical compound with the molecular formula C12H15F3N2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine” consists of a piperazine ring attached to a benzyl group that has a trifluoromethyl (-CF3) substituent . The molecular weight of the compound is 244.26 .Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of 1.491 . It has a boiling point of 88-89 °C at 0.02 mmHg and a density of 1.239 g/mL at 25 °C .Scientific Research Applications
Antibacterial Activity
1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine and its derivatives have demonstrated antibacterial properties. Researchers have found them effective against both Mycobacterium tuberculosis and nontuberculous mycobacteria . Additionally, they exhibit activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), yeasts, and molds .
Anticonvulsant Potential
Certain N2-substituted derivatives of this compound have been investigated as potential anticonvulsants . Their effects on neuronal excitability and seizure control make them relevant in the field of neurology.
Cytostatic and Cytotoxic Properties
Studies have explored the cytostatic and cytotoxic effects of 1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine derivatives . These properties could have implications for cancer treatment and cell growth regulation.
Metal-Chelating Abilities
The compound’s structure suggests potential metal-chelating properties . Metal chelators play a crucial role in various applications, including environmental remediation and medical treatments.
Anti-Inflammatory Effects
Researchers have investigated the anti-inflammatory potential of derivatives of this compound . Modulating inflammatory responses is essential for managing various diseases, making this area of study significant.
Other Applications
Beyond the mentioned fields, 1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine may have additional applications. Further research could uncover its utility in drug design, chemical biology, or other specialized areas.
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Derivatives: Synthesis, Characterization, and Biological Evaluation. Molecules 2020, 25, 2268. DOI: 10.3390/molecules25102268
Safety and Hazards
properties
IUPAC Name |
phenyl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)17-9-5-4-8-16(17)14-23-10-12-24(13-11-23)18(25)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGGLYOQXBSLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine |
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